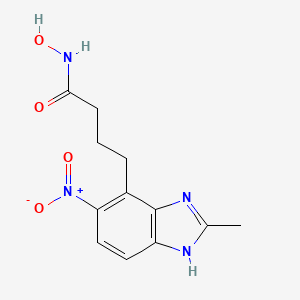
2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one is an organic compound characterized by its unique cyclobutane ring structure substituted with chlorine, methyl, and phenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dichloro-3,4-dimethylcyclobutanone with thiophenol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydride, amines, alkoxides.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products
Substitution: Products with substituted nucleophiles replacing chlorine.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The compound’s unique structure allows it to fit into specific binding sites, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-3,4-dimethylcyclobutanone: Lacks the phenylsulfanyl group.
3,4-Dimethyl-3-(phenylsulfanyl)cyclobutan-1-one: Lacks the chlorine substituents.
2,2-Dichloro-3-(phenylsulfanyl)cyclobutan-1-one: Lacks the methyl groups.
Uniqueness
2,2-Dichloro-3,4-dimethyl-3-(phenylsulfanyl)cyclobutan-1-one is unique due to the combination of chlorine, methyl, and phenylsulfanyl groups on the cyclobutane ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
91359-03-4 |
|---|---|
Formule moléculaire |
C12H12Cl2OS |
Poids moléculaire |
275.2 g/mol |
Nom IUPAC |
2,2-dichloro-3,4-dimethyl-3-phenylsulfanylcyclobutan-1-one |
InChI |
InChI=1S/C12H12Cl2OS/c1-8-10(15)12(13,14)11(8,2)16-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
HLBHVACXQPDNFH-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)C(C1(C)SC2=CC=CC=C2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


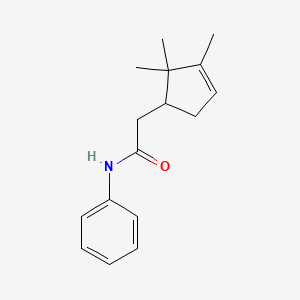
![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
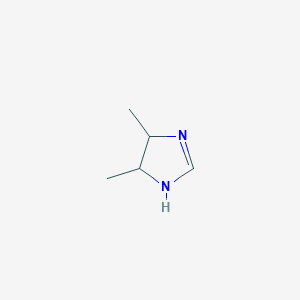
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
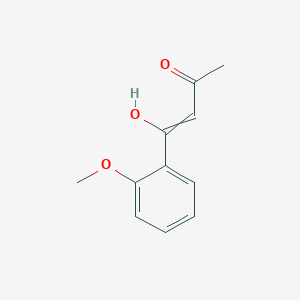


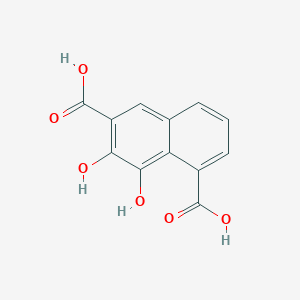
![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)
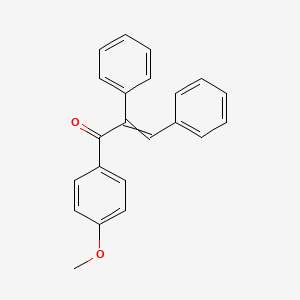
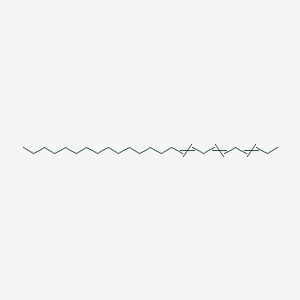
![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)
![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
